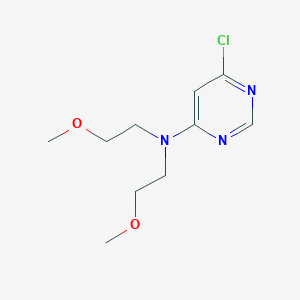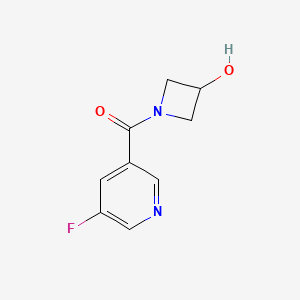
(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
Overview
Description
5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone (5-FPAM) is an organic compound that has gained attention in recent years due to its potential as a synthetic intermediate in the synthesis of various pharmaceuticals. 5-FPAM has been used in the synthesis of a variety of drugs, including antibiotics, anti-cancer agents, and anti-inflammatory drugs. It is also used in the synthesis of a variety of other compounds, such as dyes, fragrances, and agrochemicals.
Scientific Research Applications
Synthesis of P2X7 Antagonists
A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, which are important for the treatment of mood disorders. This method allowed for the synthesis of compounds with a chiral center that showed robust receptor occupancy at low doses in rats, highlighting their potential in medicinal chemistry (Chrovian et al., 2018).
Microwave-Assisted Fries Rearrangement
An efficient approach for the regioselective synthesis of benzamide derivatives was developed through microwave-assisted Fries rearrangement. This solvent-free method underlines the importance of (5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone derivatives in the synthesis of complex molecules with potential biological activities (Moreno-Fuquen et al., 2019).
Antimicrobial Activity Studies
Fluorine-containing pyrazoles and benzo[d]oxazoles were synthesized and evaluated for their antibacterial and antifungal activities. These compounds, sharing structural similarities with the target molecule, exhibited promising activities against several bacterial strains, showcasing the potential of fluorinated compounds in developing new antimicrobials (Gadakh et al., 2010).
Anticonvulsant Agents
Novel triazinyl and pyrrolidinyl methanone derivatives were synthesized and evaluated for their anticonvulsant activities. These studies demonstrate the utility of the core structure in designing sodium channel blockers, offering insights into the development of treatments for epilepsy (Malik & Khan, 2014).
Antibacterial Quinolones
A study on fluoroquinolones introduced novel N-1 substituents to enhance antibacterial activity against resistant strains, emphasizing the role of structural modification in improving drug efficacy (Kuramoto et al., 2003).
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-1-6(2-11-3-7)9(14)12-4-8(13)5-12/h1-3,8,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNCQDGKBWTCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)
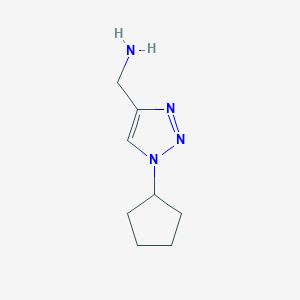
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488341.png)
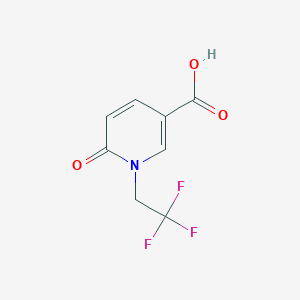
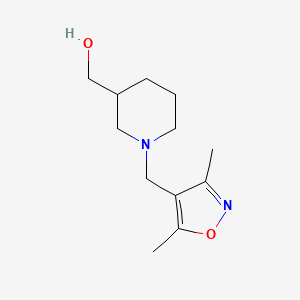
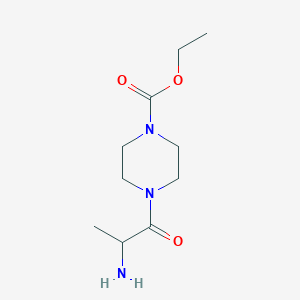
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)


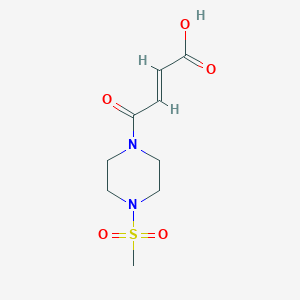
![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
